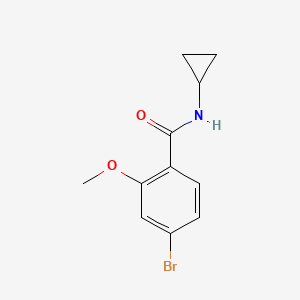
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylthio)pyrimidine with a boron reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of temperature and atmosphere to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts are used along with bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(2-(methylthio)pyrimidin-4-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-6-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-3-yl)borate
Uniqueness
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and other scientific research applications .
Propriétés
Numéro CAS |
1245906-73-3 |
|---|---|
Formule moléculaire |
C5H5BF3KN2S |
Poids moléculaire |
232.08 g/mol |
Nom IUPAC |
potassium;trifluoro-(5-methylsulfanylpyrimidin-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3N2S.K/c1-12-4-2-10-5(11-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
CYOIAKKNOOFIBP-UHFFFAOYSA-N |
SMILES |
[B-](C1=CN=C(N=C1)SC)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1=NC=C(C=N1)SC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


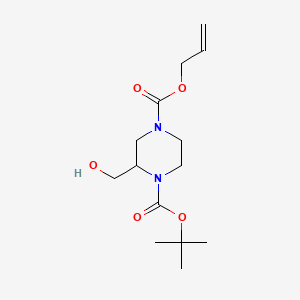
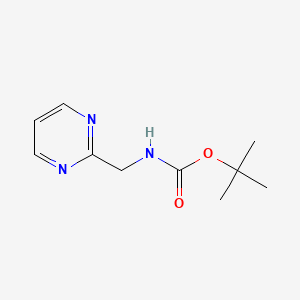
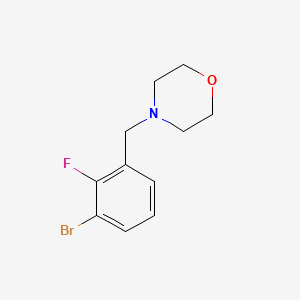
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
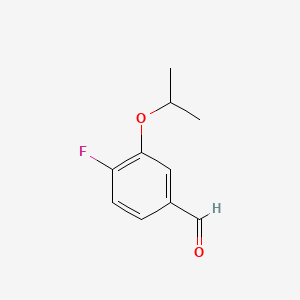
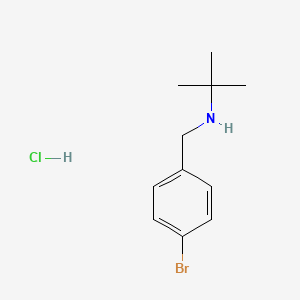
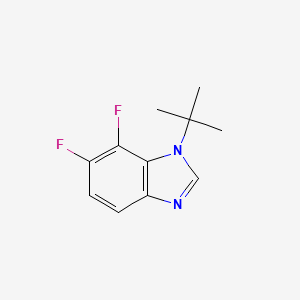
![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)
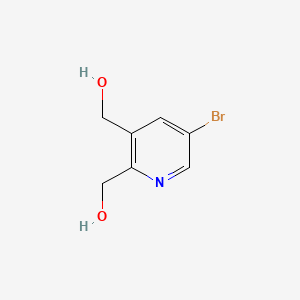
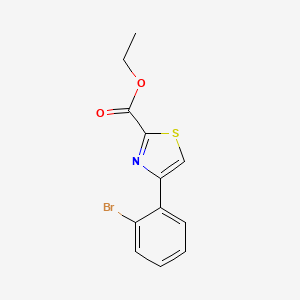

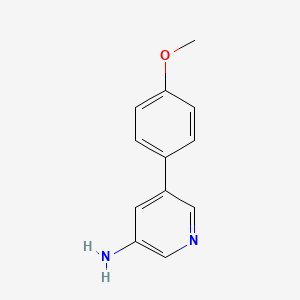
![1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B578573.png)
